3-(1-Methyl-1H-pyrazol-5-yl)cyclobutanone
Overview
Description
3-(1-Methyl-1H-pyrazol-5-yl)cyclobutanone is a heterocyclic compound featuring a cyclobutanone ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)cyclobutanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with cyclobutanone under acidic or basic conditions to facilitate the formation of the cyclobutanone ring . Another approach involves the use of cyclobutanone derivatives and pyrazole intermediates in a cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of the compound. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-5-yl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-5-yl)cyclobutanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of novel materials with unique properties
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)cyclobutanone involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-1H-pyrazole-5-carboxamide
- 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid
Uniqueness
3-(1-Methyl-1H-pyrazol-5-yl)cyclobutanone is unique due to its cyclobutanone ring, which imparts distinct chemical and physical properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)cyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(2-3-9-10)6-4-7(11)5-6/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPFLQXMSGJSOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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